molecular formula C10H12N2 B1493483 1,4,6-Trimethyl-1H-indazole CAS No. 1236127-58-4

1,4,6-Trimethyl-1H-indazole

Cat. No.: B1493483
CAS No.: 1236127-58-4
M. Wt: 160.22 g/mol
InChI Key: TWLROHXGMYATPG-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-1H-indazole is a heterocyclic aromatic organic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science

Biochemical Analysis

Biochemical Properties

1,4,6-Trimethyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . This compound may also affect the expression of genes involved in cell growth and survival, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, inhibiting or activating their activity. For instance, this compound may inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indazole derivatives can be stable under certain conditions but may degrade over time, affecting their efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to tissues and organs. Studies have shown that the threshold for these effects can vary depending on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, indazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It may be transported across cell membranes by specific transporters and accumulate in certain tissues or cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing its overall efficacy and potency.

Subcellular Localization

This compound may exhibit specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,6-Trimethyl-1H-indazole can be synthesized through several synthetic routes. One common method involves the cyclization of 1,4-dimethyl-1H-indazole with methylating agents under specific reaction conditions. Another approach is the Fischer indazole synthesis, where an indazole derivative is treated with a suitable methylating agent in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1,4,6-Trimethyl-1H-indazole undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various indazole derivatives with different functional groups, which can be further utilized in chemical synthesis and research.

Scientific Research Applications

1,4,6-Trimethyl-1H-indazole has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: The compound exhibits biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: It is explored for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,4,6-Trimethyl-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • 1,2,3-Trimethyl-1H-indazole

  • 1,3,5-Trimethyl-1H-indazole

  • 2,4,6-Trimethyl-1H-indazole

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Properties

IUPAC Name

1,4,6-trimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-4-8(2)9-6-11-12(3)10(9)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLROHXGMYATPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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